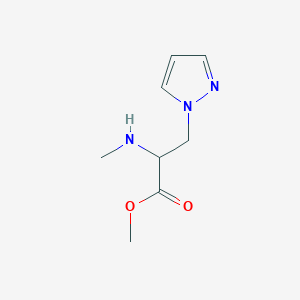
Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring, a methylamino group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)acetic acid with methylamine and methanol in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohols.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring and methylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Methyl 2-(1H-pyrazol-1-yl)acetate: Shares the pyrazole ring but lacks the methylamino group.
Methyl 2-(1H-pyrazol-1-yl)propanoate: Similar structure but without the methylamino group.
2-(1H-pyrazol-1-yl)acetic acid: Precursor in the synthesis of the target compound.
Uniqueness: Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is unique due to the presence of both the methylamino group and the ester functional group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3 |
Clé InChI |
OOZNTPYVAGTFEY-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=CC=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















